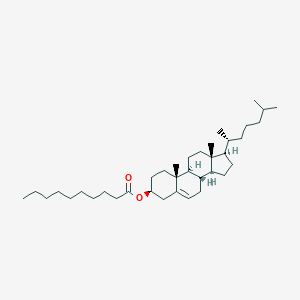
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
Übersicht
Beschreibung
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a thiazole derivative that has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole can induce cell cycle arrest and inhibit cancer cell growth. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is its potential as a novel anticancer agent. It has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Other future directions include the investigation of its pharmacokinetic properties and the development of more soluble derivatives for in vivo studies.
Conclusion:
In conclusion, 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has shown promising potential in the field of pharmacology. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods and more soluble derivatives for in vivo studies.
Wissenschaftliche Forschungsanwendungen
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antibacterial properties.
Eigenschaften
CAS-Nummer |
113759-19-6 |
|---|---|
Produktname |
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole |
Molekularformel |
C18H17FN2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |
InChI-Schlüssel |
ZTFDMDJGJVUYQE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
Synonyme |
4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
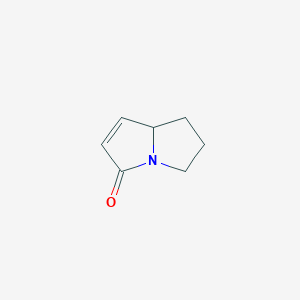
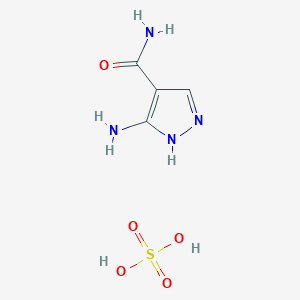
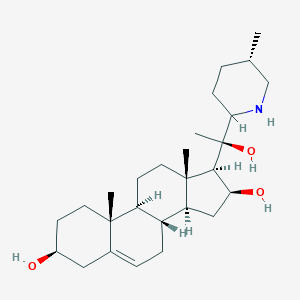
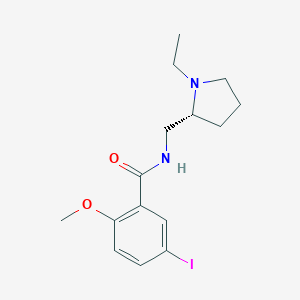
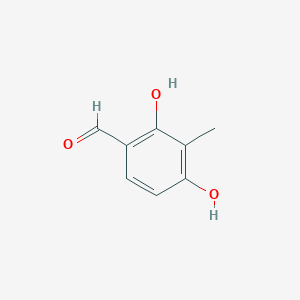
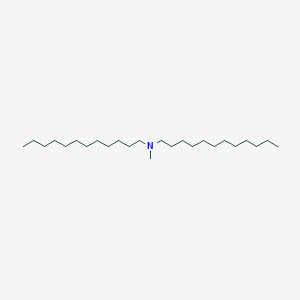
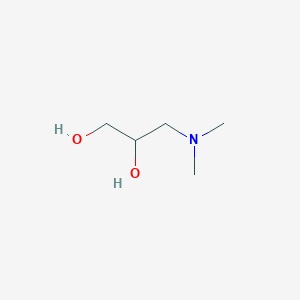
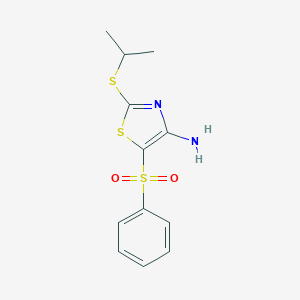
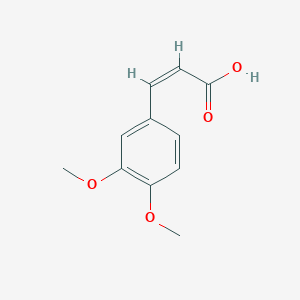
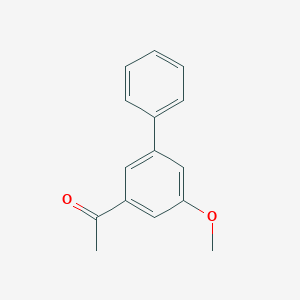
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
